molecular formula C15H17ClF3N3O B12881676 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone CAS No. 91703-25-2

5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone

Cat. No.: B12881676
CAS No.: 91703-25-2
M. Wt: 347.76 g/mol
InChI Key: FQYJXIHFYAIUFY-UHFFFAOYSA-N
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Description

This compound features a pyrrolidinone core linked to a piperazine ring substituted with a 4-chloro-3-(trifluoromethyl)phenyl group. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the piperazine moiety may contribute to receptor-binding interactions.

Properties

CAS No.

91703-25-2

Molecular Formula

C15H17ClF3N3O

Molecular Weight

347.76 g/mol

IUPAC Name

5-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H17ClF3N3O/c16-12-2-1-10(9-11(12)15(17,18)19)21-5-7-22(8-6-21)13-3-4-14(23)20-13/h1-2,9,13H,3-8H2,(H,20,23)

InChI Key

FQYJXIHFYAIUFY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC1N2CCN(CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with piperazine under controlled conditions to form the piperazinyl intermediate. This intermediate is then reacted with 2-pyrrolidinone under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs (piperazine, trifluoromethyl, or chloro-substituted aromatic rings) and pharmacological relevance:

Compound Structure Key Features Reported Activity References
Target Compound Pyrrolidinone-piperazine with 4-chloro-3-(trifluoromethyl)phenyl Combines rigidity (pyrrolidinone) with lipophilic substituents Hypothesized antiparasitic or CNS activity (inferred from analogs) N/A
UDO Pyridine-piperazine derivative with trifluoromethylphenyl CYP51 inhibitor; similar substituents (Cl, CF₃) Antiparasitic (vs. T. cruzi), comparable to posaconazole
UDD Pyridine-piperazine with dual trifluoromethyl groups Enhanced metabolic stability due to CF₃ Potent T. cruzi inhibition (non-azolic CYP51 target)
Fipronil Pyrazole with CF₃ and dichlorophenyl Sulfinyl group enhances pesticidal activity GABA receptor antagonist (insecticide)
Ethiprole Pyrazole with ethylsulfinyl and CF₃ Reduced persistence vs. fipronil Insecticide (broad-spectrum)
MK42 (RTC5) Piperazine linked to thiophene and pyridine Flexible alkyl chain improves solubility Undisclosed biological activity (synthetic focus)

Key Comparative Insights

  • Fipronil and ethiprole highlight the role of CF₃ in enhancing binding to neurological targets (e.g., GABA receptors), suggesting the target compound may interact with similar pathways .
  • Compared to MK42, the absence of a thiophene or pyridine group may reduce π-π stacking interactions, affecting receptor affinity .
  • Synthetic Considerations :

    • Piperazine-linked compounds like UDO and MK42 are synthesized via amide coupling (HOBt/TBTU), a method applicable to the target compound .
    • Patent examples () suggest halogenated aryl groups are often introduced early in synthesis, aligning with the target’s 4-chloro-3-CF₃-phenyl moiety .

Biological Activity

5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone is a compound of interest due to its potential pharmacological applications. The compound’s structure includes a piperazine moiety and a pyrrolidinone ring, which are known to contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H20ClF3N3O
  • Molecular Weight : 405.83 g/mol
  • CAS Number : 1383934-25-5

The compound exhibits multiple mechanisms of action, primarily through its interaction with various biological targets:

  • Monoacylglycerol Lipase Inhibition : It has been noted that compounds similar to this structure can inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the endocannabinoid system. Inhibition of MAGL leads to increased levels of 2-arachidonoylglycerol (2-AG), which can modulate pain and inflammation responses in vivo .
  • Antidepressant Activity : Research indicates that piperazine derivatives exhibit antidepressant-like effects in animal models. The mechanism is thought to involve serotonin receptor modulation, although specific data on this compound's activity in such contexts is limited .
  • Hypolipidemic Effects : Similar compounds have shown hypolipidemic activity in rodent models, suggesting that this compound may also reduce serum triglyceride and cholesterol levels. For instance, studies on substituted pyrrolidinones have demonstrated significant reductions in lipid profiles at specific dosages .

Biological Activity Data

The following table summarizes the biological activities reported for related compounds:

Activity TypeCompound StructureEffect ObservedReference
MAGL InhibitionVarious piperazine derivativesIncreased 2-AG levels
Antidepressant-like EffectsPiperazine derivativesReduced depressive behavior in models
HypolipidemicSubstituted pyrrolidinonesReduced triglycerides and cholesterol

Case Studies

  • Hypolipidemic Activity Study : A study evaluated the effects of several substituted 2-pyrrolidinones on lipid profiles in CF1 male mice. The most potent compound reduced serum triglycerides by 52% after 14 days at a dosage of 30 mg/kg/day, highlighting the potential for similar effects from 5-(4-(4-Chloro-3-(trifluoromethyl)phenyl)-1-piperazinyl)-2-pyrrolidinone .
  • Neuropharmacological Studies : Investigations into the neuropharmacological properties of piperazine derivatives have shown promise in treating mood disorders. While direct studies on this specific compound are scarce, the structural similarities suggest potential efficacy in modulating neurotransmitter systems .

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